molecular formula C25H25FN6O2S B2945483 1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 1015860-59-9

1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2945483
CAS No.: 1015860-59-9
M. Wt: 492.57
InChI Key: PQCXBNZCJZXTLF-UHFFFAOYSA-N
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Description

1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound featuring a unique structure that combines various functional groups

Scientific Research Applications

1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Preparation Methods

The synthesis of 1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring.

    Introduction of the sulfanyl group: The 2-fluorophenylmethylsulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the pyrazole moiety: The final step involves the coupling of the triazoloquinazoline intermediate with a pyrazole derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include halogenating agents, reducing agents, and oxidizing agents. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Comparison with Similar Compounds

1-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:

    Triazoloquinazolines: These compounds share the triazoloquinazoline core but differ in their substituents, leading to variations in their properties and applications.

    Pyrazole derivatives: Compounds with a pyrazole moiety may have different substituents, affecting their reactivity and biological activity.

    Fluorophenyl derivatives: These compounds contain the fluorophenyl group and may exhibit similar chemical behavior but differ in their overall structure and function.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2S/c1-15-11-16(2)31(29-15)10-9-23-28-24-18-12-21(33-3)22(34-4)13-20(18)27-25(32(24)30-23)35-14-17-7-5-6-8-19(17)26/h5-8,11-13H,9-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCXBNZCJZXTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=CC=C5F)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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